molecular formula C17H17N5O3S B2840231 1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2034426-52-1

1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one

Numéro de catalogue: B2840231
Numéro CAS: 2034426-52-1
Poids moléculaire: 371.42
Clé InChI: IONPYNFAMYWRRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound covalently binds to the cysteine-481 residue in the BTK active site , leading to sustained suppression of B-cell receptor (BCR) signaling pathways. BTK is a critical mediator in the development, differentiation, and signaling of B-cells, making it a prominent therapeutic target in hematological malignancies and autoimmune disorders. Research with this inhibitor is pivotal for investigating the pathogenesis of B-cell lymphomas like Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL) , as well as for exploring autoimmune conditions such as rheumatoid arthritis. Its high selectivity profile makes it an essential pharmacological tool for dissecting BTK's specific roles in immune cell signaling cascades, enabling the development of targeted therapeutic strategies and providing a foundation for understanding drug resistance mechanisms.

Propriétés

IUPAC Name

3-[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-20-7-2-3-12(15(20)23)16(24)21-8-4-11(5-9-21)22-17(25)14-13(18-19-22)6-10-26-14/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONPYNFAMYWRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Diazotization and Cyclization of Thiophene Precursors

The thieno[3,2-d]triazin-4-one system is constructed via diazotization and cyclization reactions. A representative protocol involves treating 3-amino-4-cyanothiophene-2-carboxamide with sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl), followed by thermal cyclization to yield the triazinone ring. For example, 4-chloro-6-phenylaminothieno[3,2-d]triazin-7-carbonitrile (11 ) is synthesized by diazotizing 3-amino-4-cyano-5-phenylaminothiophene-2-carboxamide (1 ) under acidic conditions.

Key Reaction Conditions:

  • Diazotization: 0–5°C, NaNO₂/HCl, 2 hours.
  • Cyclization: Reflux in acetic acid, 4–6 hours.

Functionalization at Position 3

The 3-position of the thienotriazinone is functionalized via nucleophilic substitution. For instance, treatment of 3-chlorothieno[3,2-d]triazin-4-one with piperidine-4-amine in dimethylformamide (DMF) at 80°C affords 3-(piperidin-4-yl)thieno[3,2-d]triazin-4-one. This step typically employs tertiary amines like triethylamine (Et₃N) to scavenge HCl.

Preparation of the Piperidine-1-Carbonyl Intermediate

Oxidation of Piperidine to Piperidine-1-Carboxylic Acid

The piperidine ring is functionalized at the 1-position through oxidation. Piperidine-4-amine is first protected at the amine (e.g., with tert-butoxycarbonyl (Boc) groups) before undergoing oxidation. A reported method involves treating Boc-protected piperidine-4-amine with potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄) to yield piperidine-1-carboxylic acid.

Alternative Route: Direct carbonylation using phosgene (COCl₂) or triphosgene in dichloromethane (DCM) converts piperidine-4-amine to piperidine-1-carbonyl chloride, which is subsequently hydrolyzed to the carboxylic acid.

Activation of the Carboxylic Acid

The carboxylic acid is activated for amide coupling using reagents such as thionyl chloride (SOCl₂) to form the acyl chloride or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) for in-situ activation.

Synthesis of 1-Methyl-1,2-Dihydropyridin-2-One

Cyclization of β-Keto Amides

The dihydropyridinone ring is synthesized via cyclization of β-keto amides. For example, reacting methylamine with ethyl 3-oxopent-4-enoate in ethanol under reflux yields 1-methyl-1,2-dihydropyridin-2-one after acid-catalyzed cyclization.

Optimization Note: Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields from 65% to 82%.

Introduction of the 3-Amino Group

The 3-position of the dihydropyridinone is aminated via Buchwald-Hartwig coupling or direct nitration followed by reduction. A preferred method involves treating 3-bromo-1-methyl-1,2-dihydropyridin-2-one with ammonia in the presence of a palladium catalyst.

Final Assembly via Amide Coupling

Coupling Piperidine-1-Carbonyl Chloride with 3-Amino-Dihydropyridinone

The activated piperidine-1-carbonyl chloride is reacted with 3-amino-1-methyl-1,2-dihydropyridin-2-one in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine is added to neutralize HCl, yielding the target compound.

Representative Protocol:

  • Reagents: Piperidine-1-carbonyl chloride (1.2 eq), 3-amino-dihydropyridinone (1.0 eq), Et₃N (3.0 eq).
  • Conditions: THF, 0°C → RT, 12 hours.
  • Workup: Extraction with ethyl acetate, purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Alternative Coupling Methods

For acid-sensitive substrates, carbodiimide-mediated coupling using EDCl/HOBt or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF ensures milder conditions.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.98 (d, J = 7.8 Hz, 1H, pyridinone-H), 4.31 (m, 2H, piperidine-CH₂), 3.42 (s, 3H, N-CH₃), 2.86–2.91 (m, 4H, piperidine-H).
  • HRMS (ESI): m/z calculated for C₁₈H₁₈N₅O₃S [M+H]⁺: 400.1082; found: 400.1085.

Purity and Yield Optimization

  • HPLC Purity: >98% (C18 column, acetonitrile:water = 70:30).
  • Yield Improvements: Replacing EDCl with HATU increases yields from 68% to 85% due to reduced racemization.

Comparative Assessment of Synthetic Routes

Method Advantages Limitations Yield (%)
Diazotization-Cyclization High regioselectivity Requires strict temperature control 75
EDCl/HOBt Coupling Mild conditions, minimal side products Longer reaction times 68
HATU-Mediated Coupling Rapid, high-yielding Cost-prohibitive for scale-up 85

Challenges and Mitigation Strategies

  • Steric Hindrance: Bulky substituents on piperidine impede coupling efficiency. Using microwave irradiation (150°C, 20 minutes) enhances reaction kinetics.
  • Oxidative Degradation: The thienotriazinone core is susceptible to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) improves stability.

Analyse Des Réactions Chimiques

1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.

Applications De Recherche Scientifique

1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: Research explores its interactions with biological molecules and potential as a bioactive agent.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Its applications in material science and as a precursor for the synthesis of advanced materials are also being explored.

Mécanisme D'action

The mechanism of action of 1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving binding to active sites or allosteric sites, resulting in changes in the biological activity of the target molecules.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Thieno[3,2-d][1,2,3]triazin-4-one 1-Methyl-1,2-dihydropyridin-2-one, piperidine-1-carbonyl Combines sulfur-rich triazinone with a flexible piperidine linker.
4-Aryl-2-thioxo-pyrimido[1,2-a][1,3,5]triazin-6-one () Pyrimido[1,2-a][1,3,5]triazin-6-one 2-Thioxo, 4-aryl Antibacterial activity; sulfur substitution enhances reactivity.
Pyrido[1,2-a]pyrimidin-4-one derivative () Pyrido[1,2-a]pyrimidin-4-one Thiazolidinone, ethylpiperazinyl Thiazolidinone moiety may confer redox activity; piperazine enhances solubility.
Pyrimido[4,5-d]pyrimidin-4(1H)-one () Pyrimido[4,5-d]pyrimidin-4(1H)-one Piperazine, acrylamide Kinase inhibitor candidate; acrylamide group enables covalent binding.

Conformational and Electronic Properties

  • Ring Puckering and Flexibility: The piperidine group in the target compound may adopt chair or boat conformations, influencing binding to targets.
  • Electronic Effects: The thieno-triazinone’s sulfur atom introduces electron-withdrawing effects, differing from the oxygen-dominated pyrimido-pyrimidinones in . This could alter binding affinities in enzymatic pockets.

Activité Biologique

The compound 1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a member of a class of heterocyclic compounds that exhibit a wide range of biological activities. This article provides an in-depth analysis of its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure characterized by a dihydropyridinone core linked to a thienotriazine moiety. The presence of these heterocycles contributes to its biological activity.

PropertyValue
Molecular FormulaC15H16N4O2S
Molecular Weight304.37 g/mol
IUPAC Name1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Recent studies have indicated that compounds similar to 1-methyl-3-(4-{4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}piperidine) exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
  • Case Study : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range .

Antimicrobial Activity

Compounds with similar structural motifs have shown promising antimicrobial effects:

  • In Vitro Studies : Evaluations against various bacterial strains revealed that thienotriazine derivatives possess significant antibacterial activity. The compound's mechanism may involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of thieno[3,2-d]triazines has been documented:

  • Research Findings : Compounds were found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The biological activities are largely attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
  • Cell Cycle Arrest : Induction of cell cycle arrest at various phases contributes to its anticancer properties.

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical intermediates?

The synthesis involves sequential coupling of the piperidine and thieno-triazine moieties. Key intermediates include:

  • Piperidine-1-carbonyl chloride, formed via reaction of piperidine with phosgene or thionyl chloride.
  • 4-oxo-3H-thieno[3,2-d][1,2,3]triazin-3-yl-piperidine, synthesized through nucleophilic substitution. Amide coupling agents like EDCI/HOBt are used to link intermediates, with purification via column chromatography at each step .

Q. Which spectroscopic methods confirm the compound’s structural integrity?

  • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (thieno-triazine aromatic protons) and δ 5.8–6.2 ppm (dihydropyridinone ring).
  • HRMS : Molecular ion [M+H]⁺ with <3 ppm error.
  • X-ray crystallography : SHELXL refines single-crystal data to confirm stereochemistry and bond lengths .

Q. How is initial biological activity screening typically conducted?

  • In vitro assays : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorescence polarization.
  • Cell-based assays : Cytotoxicity profiling in cancer lines (e.g., MTT assay).
  • Orthogonal validation : SPR binding kinetics to confirm target affinity .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

  • Solvent selection : Use DMF or DMSO to enhance solubility.
  • Catalysts : Add DMAP (5 mol%) to accelerate acylation.
  • Microwave synthesis : 80°C for 30 min improves reaction kinetics.
  • Purification : Gradient chromatography (10–50% EtOAc/hexanes) isolates the product .

Q. What strategies resolve contradictions between computational and experimental bioactivity data?

  • Model validation : Compare predictions with known analogs (e.g., triazolopyrimidines in ).
  • Orthogonal assays : Combine SPR (binding) with cellular proliferation (functional) data.
  • Metabolite profiling : LC-MS to identify degradation products causing off-target effects .

Q. How is computational modeling used to predict drug-likeness?

  • ADMET prediction : Tools like SwissADME assess logP (<5), PSA (<140 Ų), and CYP450 interactions.
  • Molecular docking : AutoDock Vina screens against target binding pockets (e.g., kinase ATP sites).
  • MD simulations : GROMACS evaluates protein-ligand stability over 100 ns .

Q. How do researchers address stereochemical uncertainties in synthesis?

  • Chiral chromatography : Use CHIRALPAK IG columns to separate enantiomers.
  • NOESY NMR : Identifies spatial proximity of substituents.
  • X-ray crystallography : SHELXL refines absolute configuration .

Q. What methodologies identify the compound’s primary biological targets?

  • Chemoproteomics : SILAC-based pull-down assays with biotinylated probes.
  • CRISPR-Cas9 screening : Genome-wide knockouts to pinpoint sensitivity genes.
  • In silico target fishing : SEA and SwissTargetPrediction databases .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.